molecular formula C18H17ClN2O4 B2830312 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide CAS No. 902253-35-4

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide

Cat. No.: B2830312
CAS No.: 902253-35-4
M. Wt: 360.79
InChI Key: HEMHGLXHFYOREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide is a high-purity, research-grade chemical compound designed for scientific investigation. This synthetic small molecule features a benzoxazolone core structure, a privileged scaffold in medicinal chemistry known for its diverse bioactivity . The compound's structural architecture, incorporating chloro and ethoxyphenyl pharmacophores, suggests potential as a candidate for investigating immunoproteasome inhibition . The immunoproteasome is a promising therapeutic target for the treatment of hematological malignancies, autoimmune diseases, and inflammatory diseases, where its overexpression has been detected . Non-covalent inhibitors, which this compound is structurally positioned to be, represent a novel approach to avoid the drawbacks of covalent inhibitors, such as toxicity due to off-target binding . Researchers can utilize this compound in enzymatic assays to determine dissociation constants (Ki) and characterize inhibitory activity against specific immunoproteasome subunits like β1i and β5i . It is also a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies aimed at optimizing affinity and selectivity . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Certificate of Analysis for specific handling and storage information.

Properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-2-24-14-6-4-13(5-7-14)20-17(22)9-10-21-15-11-12(19)3-8-16(15)25-18(21)23/h3-8,11H,2,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMHGLXHFYOREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed.

    Attachment of the ethoxyphenyl group: This step involves the coupling of the ethoxyphenyl moiety to the oxazole ring, often using palladium-catalyzed cross-coupling reactions.

    Formation of the propanamide chain:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The chloro-substituted oxazole ring and the ethoxyphenyl group play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Their Implications

Key structural variables include:

  • Benzoxazolone substituents (e.g., halogen position, oxo vs. thioxo).
  • Linker length (propanamide vs. acetamide).
  • Amide nitrogen substituents (e.g., aryl, sulfonamide, heterocycles).
Table 1: Structural and Functional Comparison
Compound Name Benzoxazolone Substituent Linker Type Amide Substituent Key Properties/Activity Melting Point (°C) References
Target Compound: 3-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide 5-chloro, oxo Propanamide 4-ethoxyphenyl Moderate polarity, flexible linker Not reported
3-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)propanamide 5-chloro, oxo Propanamide Cyclohexenylethyl Hydrophobic substituent Not reported
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide None, oxo Propanamide Phenyl Basic scaffold, no halogen Not reported
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide None, oxo Propanamide 4-sulfamoylphenyl High polarity, antibacterial potential 252–254
Ethyl 3-(5-chloro-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate 5-chloro, thioxo Propanoate Ethyl ester Thioxo enhances lipophilicity Not reported
2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide 5-chloro, oxo Acetamide Isoxazol-3-yl Shorter linker, heterocyclic substituent Not reported

Key Findings from Comparative Analysis

Thioxo substitution (e.g., ) replaces oxygen with sulfur, increasing lipophilicity and altering hydrogen-bonding capacity, which may affect blood-brain barrier penetration .

Linker Length :

  • Propanamide linkers (three carbons) offer greater conformational flexibility compared to acetamide linkers (two carbons, ). This flexibility could enhance binding to deeper protein pockets .

Heterocyclic substituents (e.g., isoxazolyl in ) may improve target selectivity due to specific π-π or dipole interactions .

Physical Properties :

  • The sulfamoylphenyl analog () has a high melting point (252–254°C), likely due to strong intermolecular hydrogen bonding from the sulfonamide group. The target compound’s 4-ethoxyphenyl group may lower its melting point, enhancing solubility in organic solvents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide, and how is its structural integrity validated?

  • Methodology :

  • Synthesis : Multi-step procedures often involve coupling reactions between benzo[d]oxazolone derivatives and functionalized propanamide intermediates. Key steps include cyclization using thiourea derivatives () or condensation with aldehydes (). For example, hydrazide intermediates are reacted with aldehydes under reflux conditions in ethanol or DMF ().
  • Characterization :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the benzoxazolone, ethoxyphenyl, and propanamide moieties. For instance, aromatic protons typically resonate at δ 7.0–7.5 ppm, while amide NH signals appear at δ 8.0–10.0 ppm ().
  • HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error ().
  • Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity ().

Q. What in vitro assays are used to evaluate its biological activity, such as enzyme inhibition?

  • Methodology :

  • MAO Inhibition :
  • Protocol : Recombinant human MAO-A/MAO-B isoforms are incubated with the compound (10⁻³–10⁻⁶ M) and a fluorogenic substrate (e.g., kynuramine). Activity is measured via fluorescence quenching ().
  • Data Interpretation : IC₅₀ values are calculated using non-linear regression. For example, derivatives of this scaffold show MAO-B inhibition (45–94%) superior to MAO-A (39–69%) at 10⁻³ M ().
  • Table 1 : MAO Inhibition Profile ()
MAO Isoform% Inhibition at 10⁻³ MSelectivity Ratio (MAO-B/MAO-A)
MAO-A39–69%1.0–2.4
MAO-B45–94%

Advanced Research Questions

Q. How can reaction conditions (solvent, temperature) be optimized to improve synthetic yield and purity?

  • Methodology :

  • DoE (Design of Experiments) : Systematic variation of solvents (e.g., DMF vs. THF), temperatures (25–80°C), and catalysts (e.g., p-toluenesulfonic acid). For instance, DMF at 60°C increases cyclization efficiency by 20% compared to THF ().
  • Kinetic Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress. Spots with Rf = 0.3–0.5 indicate intermediate formation ().
  • Yield Optimization : Reflux in ethanol for 12 hours achieves >70% yield, while microwave-assisted synthesis reduces time to 2 hours with similar yields ( ).

Q. How should researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodology :

  • Reproducibility Checks :
  • Validate assay conditions (e.g., pH 7.4 buffer, 37°C incubation).
  • Confirm enzyme source (e.g., recombinant vs. tissue-extracted MAO).
  • Purity Reassessment : Impurities >5% (e.g., unreacted intermediates) may skew results. Re-purify via preparative HPLC ().
  • Statistical Analysis : Use ANOVA to compare datasets. For example, batch-to-batch variability in compound synthesis may explain ±10% inhibition differences ().

Q. What computational strategies (e.g., molecular docking) elucidate its interaction with biological targets like MAO-B?

  • Methodology :

  • Docking Workflow :

Protein Preparation : Retrieve MAO-B crystal structure (PDB: 2V5Z), remove water, add hydrogens.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel.

Binding Site Analysis : Grid box centered on FAD cofactor (20 ų).

Software : AutoDock Vina with Lamarckian GA (50 runs).

  • Key Interactions : Hydrophobic residues (Leu164, Tyr326) and hydrogen bonds with Gln206 explain MAO-B selectivity ().

Q. How can stability under physiological conditions (pH, temperature) be assessed for preclinical studies?

  • Methodology :

  • pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Analyze degradation via LC-MS. Benzo[d]oxazolone derivatives show <10% degradation at pH 7.4 but hydrolyze rapidly at pH <2 ().
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures >200°C, confirming suitability for storage at 25°C ( ).

Q. What structural modifications enhance target selectivity (e.g., MAO-B over MAO-A)?

  • Methodology :

  • SAR Studies :
  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -Cl) at the benzoxazolone 5-position increases MAO-B affinity by 30% ().
  • Amide Linkers : Replacing propanamide with ethanamide reduces steric hindrance, improving binding pocket access ().
  • Table 2 : Impact of Substituents on MAO-B Inhibition ()
Substituent (Position)MAO-B IC₅₀ (µM)Selectivity vs. MAO-A
-Cl (5)0.128.5-fold
-OCH₃ (4)0.453.2-fold

Methodological Considerations

  • Contradictory Data Resolution : Cross-validate findings using orthogonal assays (e.g., UV-Vis vs. fluorometric MAO assays) ().
  • Advanced Analytics : Use LC-QTOF-MS to detect trace metabolites during stability studies ().
  • Ethical Reporting : Disclose all synthetic yields, including failed attempts (e.g., <30% yield with LiAlH4 reduction) to guide reproducibility ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.